Diethyl telluride

Catalog No.
S589762
CAS No.
627-54-3
M.F
C4H10Te
M. Wt
185.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl telluride

Substituting Diethyl telluride with other alkyl tellurides like DMTe or DIPTe disrupts MOCVD growth parameters, causing poor film morphology and carbon contamination. DETe’s tailored volatility (vapor pressure) and decomposition temperature (350-420°C) enable precise control over tellurium incorporation, critical for HgCdTe infrared detectors and CdTe solar cells. Benefits: • Optimal thermal window matches mercury management in HgCdTe. • High-purity films with low carbon contamination. • Consistent large-area deposition for device yield.

CAS Number

627-54-3

Product Name

Diethyl telluride

IUPAC Name

ethyltellanylethane

Molecular Formula

C4H10Te

Molecular Weight

185.7 g/mol

InChI

InChI=1S/C4H10Te/c1-3-5-4-2/h3-4H2,1-2H3

InChI Key

ILXWFJOFKUNZJA-UHFFFAOYSA-N

SMILES

CC[Te]CC

Synonyms

diethyltelluride

Canonical SMILES

CC[Te]CC

The exact mass of the compound Diethyl telluride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99.999% (trace metals basis)

Package Size

1 g

Diethyl telluride (DETe) is a volatile, liquid organotellurium compound primarily used as a controllable tellurium source in Metal-Organic Chemical Vapor Deposition (MOCVD) and related vapor-phase epitaxy techniques. [1] Its key procurement-relevant attributes are its specific vapor pressure and thermal decomposition profile, which are critical parameters for controlling the growth rate and quality of tellurium-containing semiconductor thin films, such as cadmium telluride (CdTe) and mercury cadmium telluride (HgCdTe). [2]

In vapor deposition processes like MOCVD, substituting Diethyl telluride (DETe) with analogs such as Dimethyl telluride (DMTe) or Diisopropyl telluride (DIPTe) is not straightforward and can lead to process failure. The choice of alkyl group (ethyl vs. methyl vs. isopropyl) directly dictates the compound's thermal stability and vapor pressure. [1] These are not minor variations; they are fundamental process parameters that determine the required substrate temperature, precursor flow rates, and ultimately, the uniformity, purity, and electronic properties of the grown semiconductor film. Using a substitute without re-optimizing the entire growth recipe can result in undesirable growth rates, poor film morphology, or high levels of carbon contamination. [2]

Higher Vapor Pressure than Heavier Analogs for Consistent Mass Transport

Diethyl telluride exhibits a significantly higher vapor pressure compared to heavier alkyl tellurides, which is a critical factor for ensuring stable and reproducible precursor delivery to the MOCVD reactor. At 25°C, Diethyl telluride has a vapor pressure of 9.3 Torr, which is more than double that of Di-tert-butyl telluride and substantially higher than Di-n-propyl telluride. [1] This higher volatility allows for effective mass transport at lower bubbler temperatures, reducing the risk of thermal decomposition before the precursor reaches the reaction zone.

Evidence DimensionVapor Pressure at 25 °C
Target Compound Data9.3 Torr
Comparator Or BaselineDimethyl telluride: 51.9 Torr | Di-tert-butyl telluride: ~1.5 Torr (extrapolated) | Di-n-propyl telluride: ~1.2 Torr (extrapolated)
Quantified Difference>6x higher than Di-tert-butyl telluride
ConditionsStandard vapor pressure measurement at 25 °C.

Higher vapor pressure allows for lower source heating temperatures and more reliable, controllable precursor flow rates, which is crucial for process reproducibility and film uniformity.

Balanced Thermal Stability for a Defined MOCVD Process Window

The thermal stability of Diethyl telluride offers a distinct process window compared to its common analogs. It decomposes at a lower temperature than the more stable Dimethyl telluride, enabling lower temperature growth processes, but is more stable than Diisopropyl telluride (DIPTe), which is often selected for very low-temperature growth (<350°C). [REFS-1, REFS-2] This intermediate stability makes DETe suitable for processes where temperatures around 350-450°C are optimal, providing a balance between preventing premature gas-phase reactions and ensuring efficient decomposition on the substrate surface.

Evidence DimensionRelative Thermal Stability / Decomposition Onset
Target Compound DataIntermediate stability
Comparator Or BaselineDimethyl telluride (Higher stability) | Diisopropyl telluride (Lower stability)
Quantified DifferenceOccupies a processing temperature window between DMTe and DIPTe.
ConditionsTypical MOCVD reactor conditions for II-VI semiconductor growth.

This specific thermal stability profile allows access to a well-defined temperature window for MOCVD, which is critical for optimizing material quality and device performance for specific applications like HgCdTe detectors. [2]

Reduced Carbon Contamination Risk Compared to More Complex Alkyls

The use of organometallic precursors in MOCVD introduces the risk of carbon incorporation into the grown film, which can degrade electronic and optical properties. [1] The ethyl groups in Diethyl telluride provide a cleaner decomposition pathway compared to precursors with more complex alkyl groups like tert-butyl, which are more prone to β-hydride elimination and subsequent incorporation of carbon-containing radicals. While Dimethyl telluride may offer lower carbon risk due to its simpler structure, DETe provides a practical compromise for processes requiring lower decomposition temperatures than DMTe can offer, without the higher carbon risk associated with more complex and less stable precursors.

Evidence DimensionRelative Risk of Carbon Incorporation
Target Compound DataLower risk than complex alkyls
Comparator Or BaselineDi-tert-butyl telluride (Higher risk) | Dimethyl telluride (Potentially lower risk)
Quantified DifferenceQualitatively lower C incorporation due to simpler decomposition pathway vs. branched alkyls.
ConditionsMOCVD of compound semiconductors.

Minimizing carbon contamination is critical for achieving high-performance electronic and optoelectronic devices, as unintended carbon acts as an impurity that can alter doping levels and reduce carrier mobility.

MOCVD Growth of HgCdTe (MCT) for Infrared Detectors

Diethyl telluride is a well-established precursor for the growth of HgCdTe alloys used in mid- and long-wave infrared detectors. Its thermal properties allow for deposition at temperatures (typically 350-420°C) that are low enough to manage the high vapor pressure of mercury, while ensuring efficient tellurium incorporation, a balance not as easily achieved with more or less stable precursors. [1]

Deposition of CdTe Thin Films for Photovoltaics and Radiation Detectors

The compound is used for depositing CdTe layers, which are central to thin-film solar cells and room-temperature radiation detectors. The balanced vapor pressure and decomposition characteristics of DETe facilitate control over film stoichiometry and thickness uniformity over large areas, which is critical for device efficiency and yield. [2]

n-Type Doping of III-V Semiconductors

As a volatile tellurium source, Diethyl telluride can be used for the controlled n-type doping of III-V semiconductors like GaAs and InP during MOCVD growth. The predictable decomposition allows for precise control over the introduction of tellurium as a dopant species, enabling the fabrication of specific electronic device structures.

GHS Hazard Statements

Aggregated GHS information provided by 95 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (42.11%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (58.95%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (41.05%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

627-54-3

Wikipedia

Diethyl telluride

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

General Manufacturing Information

Ethane, 1,1'-tellurobis-: ACTIVE

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